N-methyl-N-(2-methylpropyl)carbamoyl chloride
Overview
Description
N-methyl-N-(2-methylpropyl)carbamoyl chloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is also known by its IUPAC name, isobutyl (methyl)carbamic chloride . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(2-methylpropyl)carbamoyl chloride can be synthesized through the reaction of N-methyl-N-(2-methylpropyl)amine with phosgene (COCl2) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition and side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the careful handling of phosgene, a toxic and hazardous reagent, and the implementation of safety measures to protect workers and the environment .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylpropyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2-methylpropyl)amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are frequently used solvents.
Catalysts: In some cases, catalysts such as triethylamine (TEA) are used to enhance reaction rates.
Major Products
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
N-methyl-N-(2-methylpropyl)carbamoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylpropyl)carbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylcarbamoyl chloride: Similar structure but with a phenyl group instead of an isobutyl group.
N-methyl-N-ethylcarbamoyl chloride: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
N-methyl-N-(2-methylpropyl)carbamoyl chloride is unique due to its specific isobutyl group, which imparts distinct reactivity and properties compared to other carbamoyl chlorides . This uniqueness makes it valuable in certain synthetic applications and research studies .
Properties
IUPAC Name |
N-methyl-N-(2-methylpropyl)carbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVQCBKUXJWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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